molecular formula C23H19ClN4O3S2 B2731187 N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide CAS No. 1115866-67-5

N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide

Cat. No. B2731187
CAS RN: 1115866-67-5
M. Wt: 499
InChI Key: FSZKWNSIBHETDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H19ClN4O3S2 and its molecular weight is 499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase II Study of Antitumor Activity

A study on CI-921, which shares structural motifs with the compound , explored its use as a topoisomerase II poison with significant experimental antitumor activity in non-small cell lung cancer (NSCLC). The research highlighted its administration in patients with NSCLC, noting a partial response in a patient with squamous cell carcinoma, suggesting its potential for further testing in tumor treatments (Harvey et al., 1991).

Metabolism and Excretion Studies

In the investigation of L-735,524, a potent HIV-1 protease inhibitor, significant insights were gained into its metabolism and excretion in humans. This study provides a framework for understanding how similar compounds might be metabolized and eliminated from the human body, offering a foundation for evaluating the pharmacokinetics of related drugs (Balani et al., 1995).

Imaging Receptor Binding

Research involving [11C]CPC-222 as a novel radioligand demonstrated its potential for in vivo imaging of 5-HT1A receptors using positron emission tomography (PET). This approach could be adapted for studying the interaction of similar compounds with specific receptors in the human brain, providing valuable insights into their pharmacological properties and therapeutic potentials (Houle et al., 1997).

Pharmacokinetics in Anticonvulsant Agents

A study on the pharmacokinetics and metabolism of D2624, an anticonvulsant agent, in rats and humans emphasized the importance of understanding the metabolic pathways and elimination processes of pharmacologically active compounds. This research can serve as a model for studying the pharmacokinetics of structurally related compounds, aiding in the development of new therapeutic agents (Martin et al., 1997).

Metabolism and Toxicity Evaluation

The study on acrylamide (AM) metabolism in humans, following oral administration, highlights the critical aspect of assessing the metabolic conversion and potential toxicity of chemical compounds. Understanding the metabolic pathways and the formation of hemoglobin adducts can inform safety evaluations and risk assessments for related chemicals (Fennell et al., 2005).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S2/c1-13-21(33-22(25-13)14-7-9-15(31-2)10-8-14)18-11-19(29)28-23(27-18)32-12-20(30)26-17-6-4-3-5-16(17)24/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZKWNSIBHETDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.